Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt (<5% oxide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

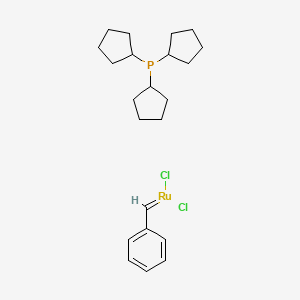

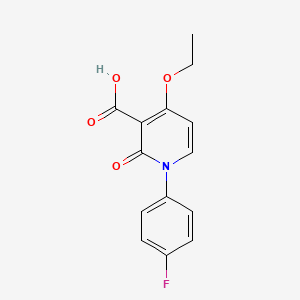

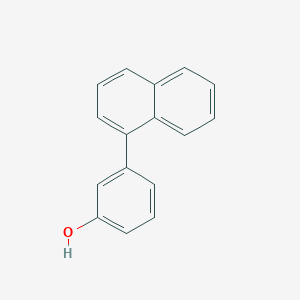

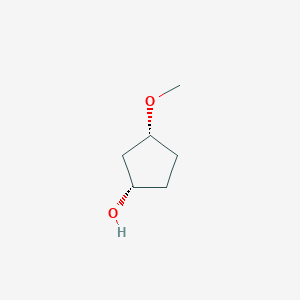

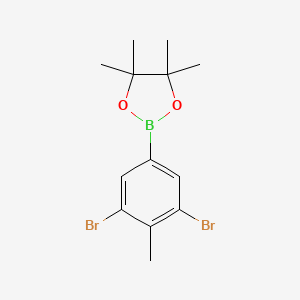

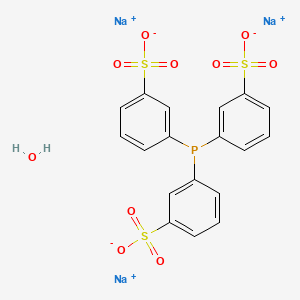

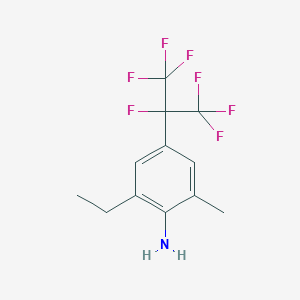

Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt, also known as TPPTS, is a water-soluble phosphine ligand . It is a white to off-white powder with a molecular weight of 568.40 and a molecular formula of Na3P(C6H4SO3)3·XH2O .

Synthesis Analysis

While specific synthesis methods for Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt were not found in the search results, it is known that this compound can be used in organic synthesis, such as benzothiazole-based cycloplatinated chromophores .Molecular Structure Analysis

The molecular structure of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is represented by the formula Na3P(C6H4SO3)3·XH2O . This indicates that the compound consists of three sodium atoms, one phosphorus atom, three sulfonated phenyl groups, and a variable amount of water molecules.Chemical Reactions Analysis

Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) . These complexes can be used as catalysts in water-organic biphasic catalytic systems, allowing homogeneous coordination (complexation) reactions to occur at the water phase or biphasic interface . After the reaction is complete, the catalyst and products automatically separate into water-organic biphasic, facilitating the recycling of the catalyst and the separation and recovery of precious metals .Physical And Chemical Properties Analysis

Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is a white to off-white powder . It has a molecular weight of 568.40 and a melting point of over 300°C . It is soluble in water .科学的研究の応用

Catalyst in Organic Synthesis

Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira coupling reactions. It facilitates these reactions in aqueous media, enabling the synthesis of functionalized biaryls and aryl alkynes with excellent yields. This application underscores its importance in the development of more environmentally friendly chemical processes due to its solubility in water and the ability to operate under milder conditions compared to traditional organic solvents (Hui Peng et al., 2014).

Advancement in Hydroformylation Reactions

The compound has been used to facilitate the hydroformylation of oct-1-ene in the presence of polyols, leading to the synthesis of cyclic acetals. Its water-soluble nature allows for easy separation of reaction products and enables the reuse of the catalytic system. This application not only highlights its role in enhancing the efficiency of industrial processes but also its contribution to improving the environmental sustainability of chemical manufacturing by reducing waste and facilitating catalyst recovery (D. Gorbunov et al., 2015).

Ligand Replacement in Nanoparticle Synthesis

In the field of nanotechnology, tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is employed for ligand replacement on the surfaces of silver nanoparticles. This process is critical for modifying the surface properties of nanoparticles, such as charge or hydrophilicity, which in turn influences their colloidal stability and interaction with biological systems. The ability to monitor this ligand exchange process through Surface-Enhanced Raman Spectroscopy (SERS) provides valuable insights into the chemistry at the nanoparticle interface, which is pivotal for the development of nanoparticle-based sensors, catalysts, and therapeutic agents (Stefan Grass et al., 2015).

作用機序

Target of Action

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate, also known as Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt or MFCD11046357, is a water-soluble phosphine . It forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) .

Mode of Action

The compound acts as a Lewis base, which is stronger than triphenylphosphine . It forms water-soluble complexes with transition metals, which are used as catalysts in water-organic biphasic catalytic systems . The catalytic reactions occur at the water phase or the interface of the two phases .

Biochemical Pathways

The compound is involved in various catalytic reactions. For instance, its complex with rhodium is used in the industrial production of butyraldehyde . After the reactions are complete, the catalyst and the products automatically separate into water-organic biphasic systems, facilitating the recycling of the catalyst and the recovery of precious metals .

Pharmacokinetics

The compound is soluble in water , which enhances its bioavailability.

Result of Action

The compound’s action results in the catalysis of various reactions in water-organic biphasic systems . The products of these reactions are then easily separated from the catalyst, allowing for the efficient recycling of the catalyst and the recovery of precious metals .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the presence of water is crucial for its solubility and its role in water-organic biphasic catalytic systems

将来の方向性

While specific future directions were not found in the search results, the use of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt in water-organic biphasic catalytic systems suggests potential applications in green chemistry and sustainable industrial processes . Its ability to form water-soluble complexes with transition metals could be further explored for new catalytic reactions .

生化学分析

Biochemical Properties

Sodium 3,3’,3’‘-phosphinetriyltribenzenesulfonate hydrate plays a significant role in biochemical reactions, particularly in the preparation of water-soluble organometal catalysts. These catalysts are essential in various biochemical processes, including the hydroformylation of propene . The compound acts as a stronger Lewis base compared to triphenylphosphine, enhancing its reactivity and interaction with enzymes, proteins, and other biomolecules. Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate interacts with transition metals such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) to form water-soluble complexes that facilitate catalytic reactions in aqueous environments .

Cellular Effects

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with transition metals allows it to participate in catalytic reactions that can alter cellular functions. For example, the hydroformylation reactions facilitated by these complexes can impact the synthesis of essential biomolecules, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s strong Lewis base properties enable it to form stable complexes with transition metals, which can then interact with various enzymes and proteins. These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context. Additionally, the compound’s ability to influence gene expression is linked to its role in catalytic reactions that produce or modify key biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability and reactivity . Long-term studies have shown that the compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with some variations depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate in animal models vary with different dosages. At lower doses, the compound can effectively participate in catalytic reactions without causing significant adverse effects. At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Studies have shown that the compound’s impact on cellular metabolism and gene expression can be dose-dependent, with higher doses potentially leading to more pronounced effects .

Metabolic Pathways

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is involved in various metabolic pathways, particularly those related to catalytic reactions with transition metals. The compound interacts with enzymes and cofactors to facilitate the hydroformylation of propene and other biochemical processes. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s water solubility allows it to move easily within aqueous environments, facilitating its distribution to various cellular compartments. The presence of specific transporters and binding proteins can influence the compound’s localization and accumulation within cells .

Subcellular Localization

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s targeting signals and post-translational modifications can direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. These localizations are crucial for the compound’s function, as they enable it to participate in specific biochemical reactions within these compartments .

特性

IUPAC Name |

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKGPXOPDRYAAQ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Na3O10PS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)